

2-Chloro-6-fluoronitrobenzene: A Comparative Guide for Synthetic Applications

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Compound of Interest

Compound Name: 2-Chloro-6-fluoronitrobenzene

Cat. No.: B1304941

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2-Chloro-6-fluoronitrobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide range of high-value chemicals. Its unique substitution pattern, featuring a nitro group flanked by two different halogen atoms, offers chemists multiple points for selective functionalization. This guide provides a comparative overview of its applications, particularly in the agrochemical and pharmaceutical industries, supported by experimental data and detailed protocols.

Performance in Synthesis: A Comparative Overview

2-Chloro-6-fluoronitrobenzene is a key intermediate in the production of agrochemicals, pharmaceuticals, dyes, and specialty polymers.[1][2] Its utility stems from the presence of reactive sites that allow for precise molecular modifications, which is essential for achieving desired biological activity and material properties.[3]

The primary application of **2-Chloro-6-fluoronitrobenzene** lies in nucleophilic aromatic substitution (S_NAr) reactions. The strong electron-withdrawing effect of the nitro group activates the benzene ring for nucleophilic attack, facilitating the displacement of either the chlorine or fluorine atom. This reactivity is fundamental to its role in constructing complex molecules.

While direct comparative studies benchmarking **2-Chloro-6-fluoronitrobenzene** against other dihaloaromatic precursors are not extensively available in publicly accessible literature, its

value can be inferred from its widespread use in industrial synthesis. The differential reactivity of the C-F versus C-Cl bond, influenced by the ortho-nitro group, allows for selective transformations that are critical in multi-step synthetic sequences.

Applications in Agrochemical Synthesis

This compound is a precursor for active ingredients in modern crop protection agents, including pesticides, herbicides, and fungicides.[1][3] The chlorine and fluorine substituents, combined with the nitro group, contribute to the development of compounds with targeted biological activity and improved environmental profiles.[1]

Applications in Pharmaceutical Synthesis

In the pharmaceutical sector, **2-Chloro-6-fluoronitrobenzene** is utilized in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for the precise modifications necessary to enhance pharmacological activity and optimize pharmacokinetic properties.

Data Summary:

While specific comparative data is limited, the following table outlines the key characteristics of **2-Chloro-6-fluoronitrobenzene** and its common reaction pathways.

Property/Reaction	Description
Molecular Formula	C ₆ H ₃ ClFNO ₂
Molecular Weight	175.54 g/mol
Appearance	Light yellow powder
Purity (Typical)	≥98.0%
Key Reactions	Nucleophilic Aromatic Substitution (S _N Ar), Reduction of Nitro Group
Common Nucleophiles	Amines, Alkoxides, Thiolates

Experimental Protocols

A foundational step in the application of **2-Chloro-6-fluoronitrobenzene** is its own synthesis. Below is a detailed experimental protocol for its preparation.

Synthesis of 2-Chloro-6-fluoronitrobenzene[4]

Materials:

- 2-chloro-6-fluoroaniline hydrochloride (17.2 g)
- Concentrated hydrochloric acid (12.5 ml)
- Water (150 ml + 25 ml + 300 ml)
- Sodium nitrite (9 g + 60 g)
- Cuprocupric sulfite (18 g)
- Ether
- Magnesium sulfate

Procedure:

- A solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water is prepared.
- To this solution, a solution of 9 g of sodium nitrite in 25 ml of water is added slowly, while maintaining the temperature below 5°C.
- The resulting solution is then added to a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.
- The mixture is stirred for 1 hour.
- The product is isolated by steam distillation.
- The distillate is extracted with ether.

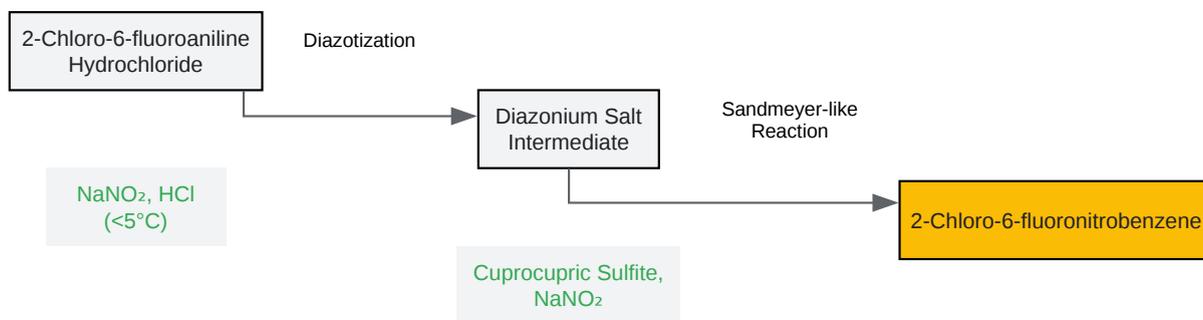
- The ether extract is dried over magnesium sulfate, concentrated, and distilled to yield 7.8 g of **2-Chloro-6-fluoronitrobenzene**.

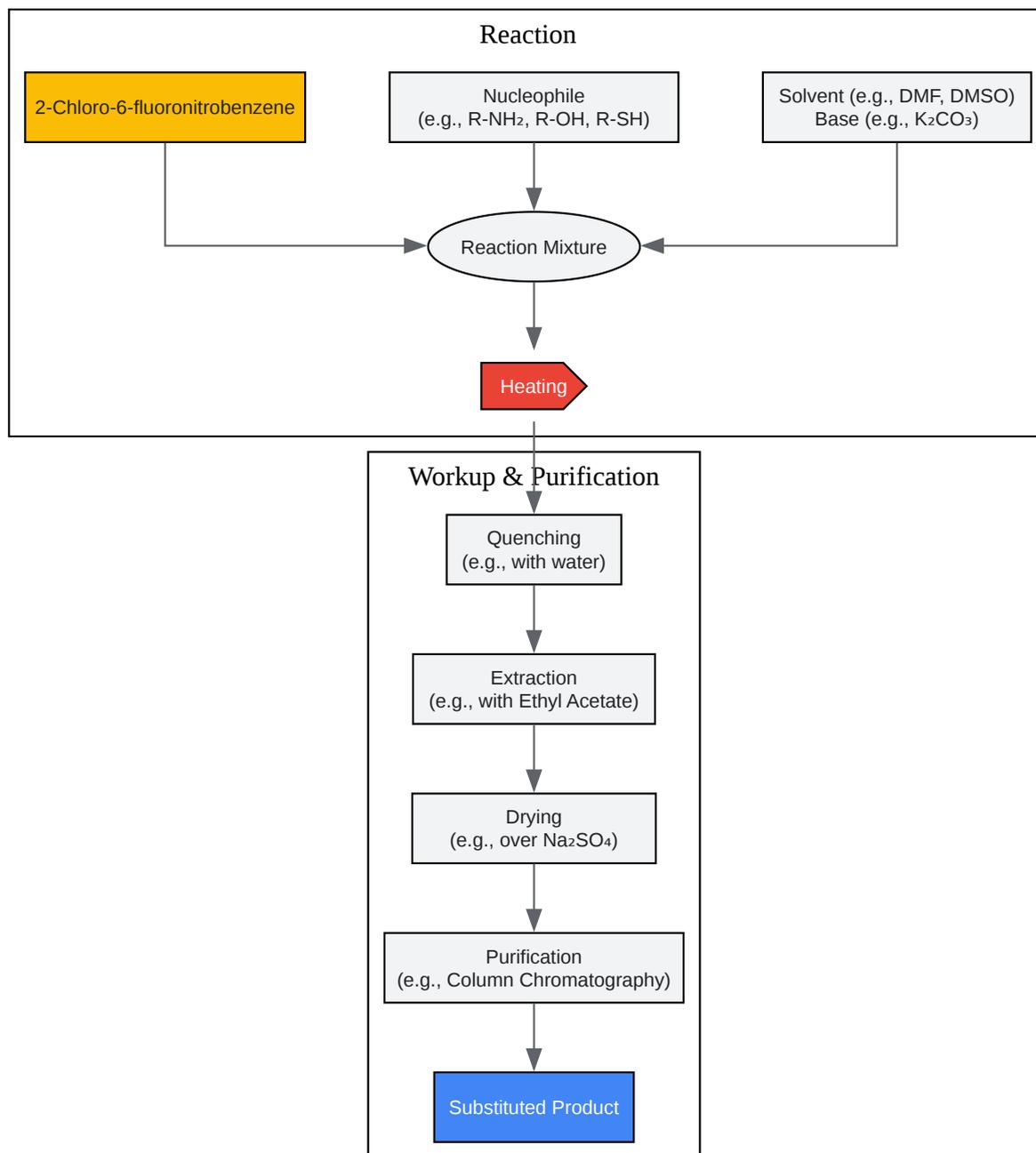
Product Specifications:

- Boiling Point: 148°-152°C at 30 mm Hg
- Purity: >95% (by Gas Chromatography)[4]

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis of **2-Chloro-6-fluoronitrobenzene** and a general workflow for its application in nucleophilic aromatic substitution reactions.





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